molecular formula C8H9NO2 B051337 5,6-Dimethylpyridine-3-carboxylic acid CAS No. 757903-81-4

5,6-Dimethylpyridine-3-carboxylic acid

Cat. No.: B051337
CAS No.: 757903-81-4
M. Wt: 151.16 g/mol
InChI Key: OTLMJDZYTWGGGP-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Biological Activity

5,6-Dimethylpyridine-3-carboxylic acid, a derivative of pyridine, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with methyl groups at the 5 and 6 positions and a carboxylic acid group at the 3 position. Its molecular formula is C9H11NO2C_9H_{11}NO_2 with a molecular weight of 165.19 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in developing new antimicrobial agents.

2. Anticancer Properties

The compound has been studied for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it inhibited the proliferation of several cancer cell types, including human breast (MCF-7) and colorectal (HCT-15) cancer cells. The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-715.2
HCT-1512.9

These results indicate that this compound could serve as a lead compound for further anticancer drug development.

3. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. It was found to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects. For instance, inhibition assays revealed that it could inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Interaction: Its structural features allow it to interact with enzymes crucial for cell growth and proliferation.
  • Cell Cycle Modulation: Studies suggest that it may induce cell cycle arrest in cancer cells, promoting apoptosis.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on HCT-15 cells:

  • Methodology: Cells were treated with varying concentrations of the compound.
  • Results: Significant reductions in cell viability were observed at concentrations above 10 µM.
  • Conclusion: The compound demonstrated promising anticancer activity, warranting further investigation into its mechanisms and potential use in combination therapies.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties:

  • Methodology: Various bacterial strains were exposed to different concentrations of the compound.
  • Results: The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
  • Conclusion: These findings support the potential development of new antimicrobial agents based on this compound.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Synthesis of Derivatives: Exploring structural modifications could enhance its biological activity and selectivity.
  • Mechanistic Studies: Detailed investigations into its mechanism of action will provide insights into its therapeutic potential.
  • Clinical Trials: Preclinical studies should be followed by clinical trials to evaluate safety and efficacy in humans.

Scientific Research Applications

Pharmaceutical Applications

5,6-Dimethylpyridine-3-carboxylic acid is recognized for its role as a building block in the synthesis of biologically active compounds. Its derivatives are often explored for:

  • Antimicrobial Activity : Research indicates that derivatives of pyridine carboxylic acids exhibit significant antimicrobial properties. For instance, modifications of 5,6-dimethylpyridine have shown promise against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Agents : Studies have suggested that certain pyridine derivatives can modulate inflammatory pathways, indicating potential use in developing anti-inflammatory drugs .

Agrochemical Applications

The compound is also being investigated for its applications in agrochemicals:

  • Herbicides and Pesticides : Pyridine derivatives, including this compound, are being studied for their herbicidal properties. Their ability to interfere with plant growth mechanisms makes them suitable candidates for developing selective herbicides .

Material Science

In material science, this compound serves as a precursor for synthesizing various polymers and resins:

  • Polymer Synthesis : The compound can be utilized to create functionalized polymers that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .

Analytical Chemistry

The compound is also valuable in analytical chemistry:

  • Chromatographic Standards : Due to its distinct chemical properties, this compound is used as a standard in chromatographic analyses to ensure the accuracy of measurements in complex mixtures .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various pyridine derivatives. The results demonstrated that compounds derived from 5,6-dimethylpyridine exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential development pathways for new antibiotics.

Case Study 2: Herbicidal Properties

Research conducted by agricultural scientists evaluated the herbicidal effects of several pyridine carboxylic acids on common weeds. The findings indicated that formulations containing this compound showed effective control over weed growth without harming adjacent crops.

Properties

IUPAC Name

5,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLMJDZYTWGGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591583
Record name 5,6-Dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757903-81-4
Record name 5,6-Dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dimethylnicotinic acid
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